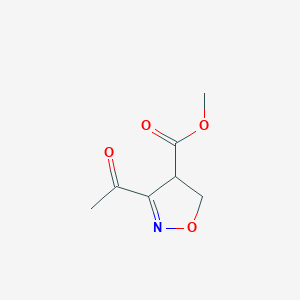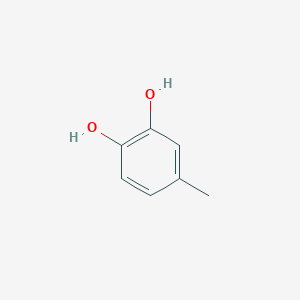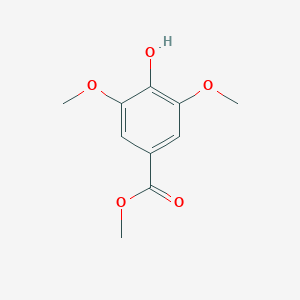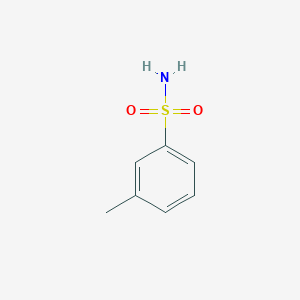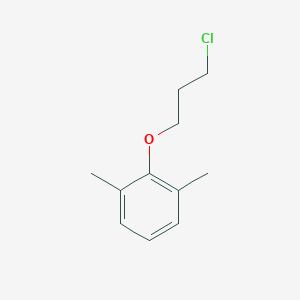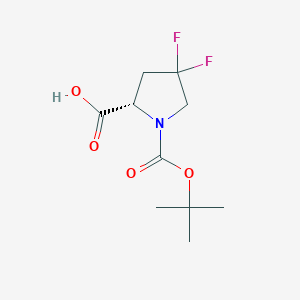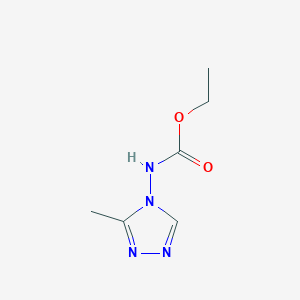
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, also known as Metribuzin, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the triazinone family of herbicides and is widely used due to its effectiveness in controlling a broad spectrum of weeds.
Mécanisme D'action
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate prevents the plant from producing the energy it needs to grow and survive.
Effets Biochimiques Et Physiologiques
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, stunting, and necrosis in plants, and can also affect the root system and reduce the plant's ability to absorb nutrients. In addition, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate can have toxic effects on non-target organisms such as fish, birds, and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide and has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize and is readily available for use in lab experiments. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment.
Orientations Futures
There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. One area of interest is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of interest is the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate and its potential applications in medicine and agriculture.
Conclusion
In conclusion, ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is a widely used herbicide that has been extensively studied for its effects on plants and the environment. It works by inhibiting the photosynthesis process in plants and has a number of biochemical and physiological effects. While it is relatively easy to synthesize and is readily available for use in lab experiments, its use is limited by its toxicity to non-target organisms and its potential to contaminate the environment. There are a number of future directions for research on ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate, including the development of new herbicides and the potential use of ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate in medicine.
Méthodes De Synthèse
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate. The reaction scheme is shown below:
Applications De Recherche Scientifique
Ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has been extensively studied for its herbicidal properties and its effects on the environment. It has also been studied for its potential use in the treatment of certain diseases. For example, research has shown that ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
125835-20-3 |
|---|---|
Nom du produit |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
Formule moléculaire |
C6H10N4O2 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
ethyl N-(3-methyl-1,2,4-triazol-4-yl)carbamate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)9-10-4-7-8-5(10)2/h4H,3H2,1-2H3,(H,9,11) |
Clé InChI |
BIFCWZRVTIIPAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN1C=NN=C1C |
SMILES canonique |
CCOC(=O)NN1C=NN=C1C |
Synonymes |
Carbamic acid, (3-methyl-4H-1,2,4-triazol-4-yl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



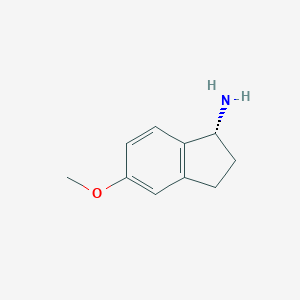
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

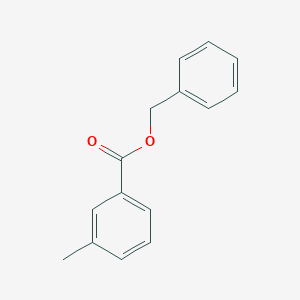
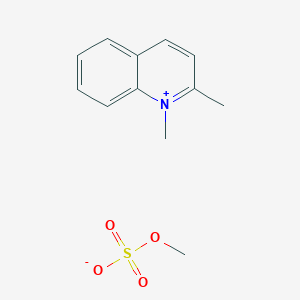
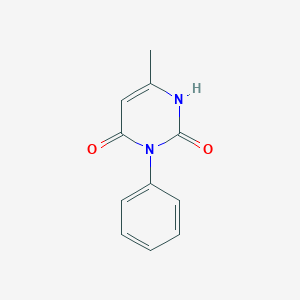
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
